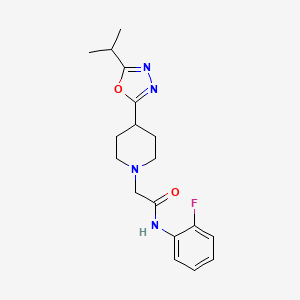
N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H23FN4O2 and its molecular weight is 346.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
The molecular formula of this compound is C19H24FN3O2. It contains a piperidine ring and an oxadiazole moiety, which are known for their biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen Tested |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 10 | 0.30 | 0.35 | Escherichia coli |
| 13 | 0.25 | 0.30 | Pseudomonas aeruginosa |
These values indicate that the tested derivatives exhibit potent antimicrobial effects, with compound 7b being particularly notable for its low MIC and MBC values against Staphylococcus aureus .
Anticancer Activity
The oxadiazole structure is also associated with anticancer properties. Studies have demonstrated that modifications to the oxadiazole ring can enhance cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity of Oxadiazole Derivatives on Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| A | 5.0 | HeLa (Cervical Cancer) |
| B | 7.5 | MCF-7 (Breast Cancer) |
| C | 3.5 | A549 (Lung Cancer) |
In this context, compound C exhibited significant cytotoxicity with an IC50 value of 3.5 μM against A549 lung cancer cells .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.
- Disruption of Biofilm Formation : The antimicrobial activity may be partly due to the ability to inhibit biofilm formation in bacterial pathogens .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various oxadiazole derivatives against resistant strains of bacteria and found that modifications to the oxadiazole ring enhanced activity significantly .
- Anticancer Research : Another research project focused on the structural optimization of oxadiazole-based compounds for improved anticancer activity demonstrated that specific substitutions led to enhanced potency against breast and lung cancer cell lines .
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-12(2)17-21-22-18(25-17)13-7-9-23(10-8-13)11-16(24)20-15-6-4-3-5-14(15)19/h3-6,12-13H,7-11H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXVINRRHOIXHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














